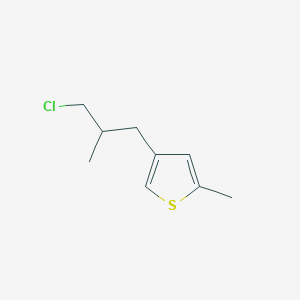
4-(3-Chloro-2-methylpropyl)-2-methylthiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloro-2-methylpropyl)-2-methylthiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a chloro-substituted alkyl chain and a methyl group attached to the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-2-methylpropyl)-2-methylthiophene typically involves the alkylation of 2-methylthiophene with 3-chloro-2-methylpropyl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the thiophene ring, making it more nucleophilic. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
4-(3-Chloro-2-methylpropyl)-2-methylthiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chloro group or to hydrogenate the thiophene ring using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted alkyl chain, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) for catalytic hydrogenation
Substitution: Sodium azide (NaN3), potassium thiolate (KSR)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated products, hydrogenated thiophenes
Substitution: Azido-substituted products, thiol-substituted products
科学研究应用
4-(3-Chloro-2-methylpropyl)-2-methylthiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of thiophene derivatives with biological macromolecules.
Industry: Used in the production of specialty chemicals, polymers, and advanced materials with unique properties.
作用机制
The mechanism of action of 4-(3-Chloro-2-methylpropyl)-2-methylthiophene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro-substituted alkyl chain can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting membrane-bound proteins and signaling pathways.
相似化合物的比较
Similar Compounds
2-Methylthiophene: Lacks the chloro-substituted alkyl chain, making it less reactive in certain substitution reactions.
3-Chloro-2-methylpropylthiophene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
4-Methylthiophene: Lacks the chloro-substituted alkyl chain, resulting in different chemical properties and reactivity.
Uniqueness
4-(3-Chloro-2-methylpropyl)-2-methylthiophene is unique due to the presence of both a chloro-substituted alkyl chain and a methyl group on the thiophene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
属性
分子式 |
C9H13ClS |
|---|---|
分子量 |
188.72 g/mol |
IUPAC 名称 |
4-(3-chloro-2-methylpropyl)-2-methylthiophene |
InChI |
InChI=1S/C9H13ClS/c1-7(5-10)3-9-4-8(2)11-6-9/h4,6-7H,3,5H2,1-2H3 |
InChI 键 |
JJFIPBRZUWKQRR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CS1)CC(C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


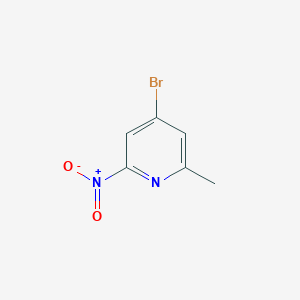

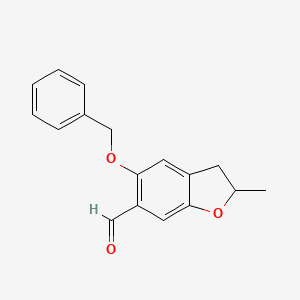
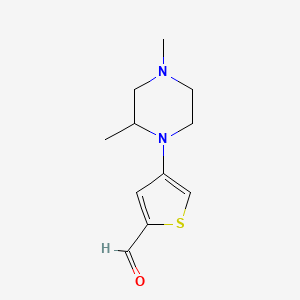
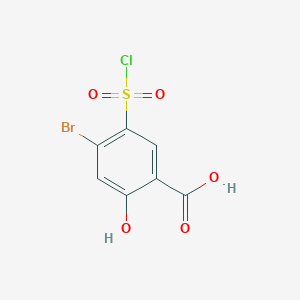
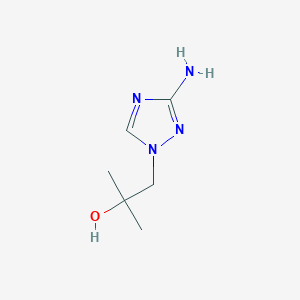
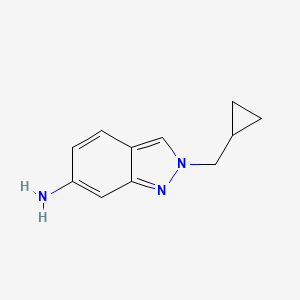
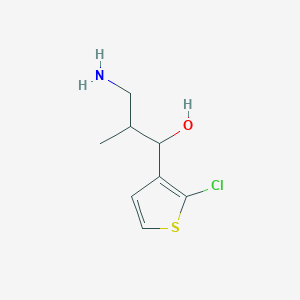
![2-[(Pyridazin-4-yl)amino]propanoic acid](/img/structure/B13156833.png)
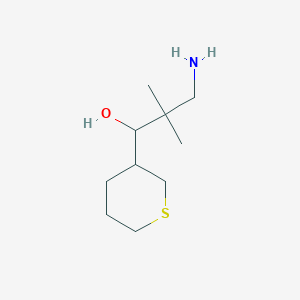
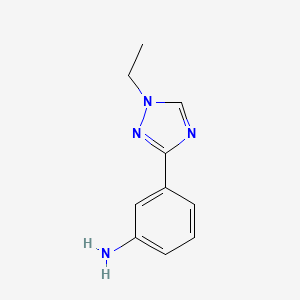
![{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine](/img/structure/B13156843.png)
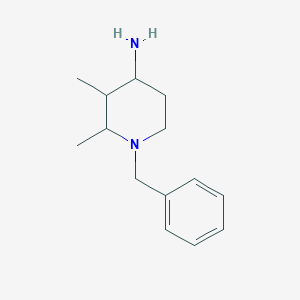
![1-[1-(Aminomethyl)cyclopentyl]prop-2-en-1-one](/img/structure/B13156866.png)
